

Solubility of 5-Chloro-2-phenoxyaniline in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-phenoxyaniline

Cat. No.: B041261

[Get Quote](#)

An in-depth technical guide on the solubility of **5-Chloro-2-phenoxyaniline** in various organic solvents, designed for researchers, scientists, and drug development professionals.

Core Topic: Solubility Profile of 5-Chloro-2-phenoxyaniline

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Chloro-2-phenoxyaniline**, a significant molecule in chemical synthesis. While specific quantitative solubility data in a broad range of organic solvents is not readily available in the public domain, this document outlines the theoretical solubility profile based on its chemical structure, presents a standardized experimental protocol for its determination, and details the underlying principles of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Chloro-2-phenoxyaniline** is presented below. These properties are crucial for understanding its behavior in various solvent systems.

Property	Value	Reference
CAS Number	93-67-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ CINO	[1] [2]
Molecular Weight	219.67 g/mol	[1] [3]
Appearance	Solid, Crystalline Powder or Flakes	[3] [4]
Melting Point	39-44 °C	[2] [5] [6]
Boiling Point	190-192 °C at 8 Torr	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
XLogP3	3.1	[2]

Theoretical Solubility Profile

5-Chloro-2-phenoxyaniline is an aromatic amine. The solubility of amines is largely influenced by their molecular structure.[\[7\]](#) Primary and secondary amines with low molecular weight are generally soluble in water due to their ability to form hydrogen bonds.[\[7\]](#)[\[8\]](#) However, as the carbon chain length increases, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[\[8\]](#)[\[9\]](#)

Given its structure, which includes a bulky hydrophobic phenoxy group and a benzene ring, **5-Chloro-2-phenoxyaniline** is expected to have low solubility in water. Conversely, it is anticipated to be soluble in various organic solvents, a common characteristic of most amines.[\[8\]](#) The presence of the polar amino (-NH₂) group allows for dipole-dipole interactions and hydrogen bonding with protic organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **5-Chloro-2-phenoxyaniline** is the isothermal shake-flask method. This procedure involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials

- **5-Chloro-2-phenoxyaniline** (purity > 98%)
- A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance
- Shaking incubator or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

Experimental Workflow

Preparation of Supersaturated Solution
(Excess solute in solvent)

Equilibration
(Shaking at constant temperature for 24-48h)

Phase Separation
(Centrifugation)

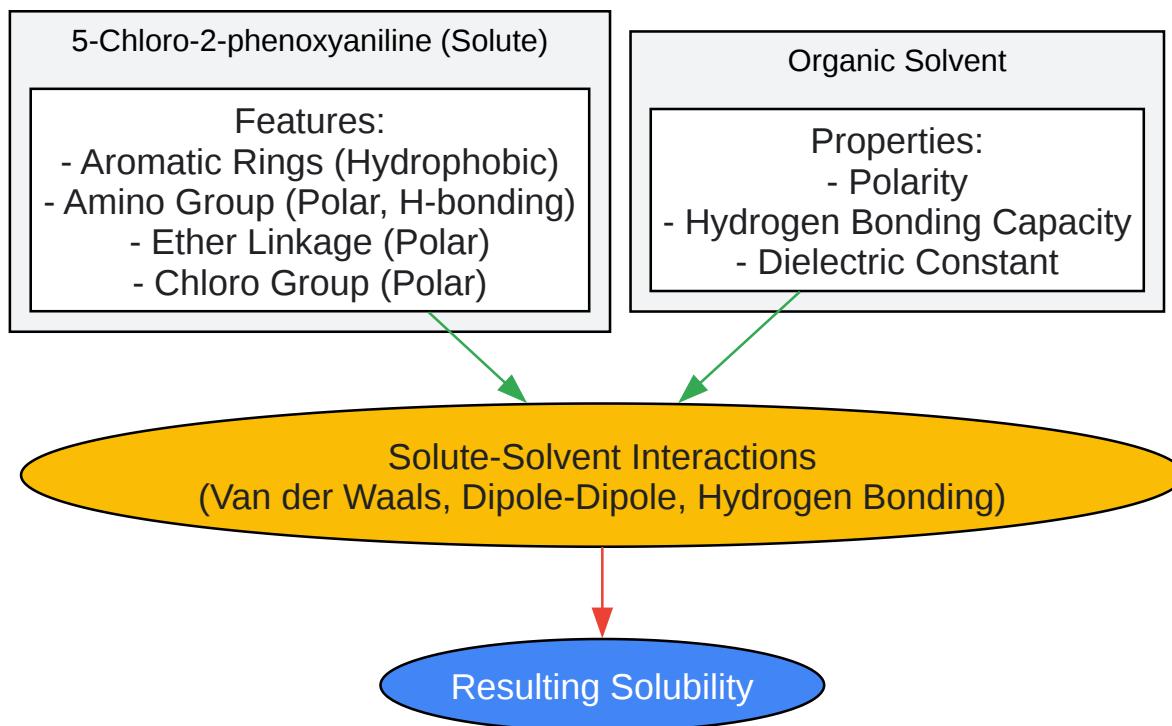
Filtration
(Syringe filter to remove fine particles)

Analysis of Supernatant
(HPLC or UV-Vis)

Solubility Calculation
(Concentration determination)

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal shake-flask solubility determination method.


Detailed Procedure

- Preparation of Supersaturated Solutions: Add an excess amount of **5-Chloro-2-phenoxyaniline** to a known volume of each selected organic solvent in a sealed vial.
- Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure that equilibrium is reached.

- Phase Separation: After the equilibration period, centrifuge the vials to sediment the excess undissolved solid.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 μm syringe filter to remove any remaining solid particles.
- Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of **5-Chloro-2-phenoxyaniline** using a calibrated HPLC or UV-Vis spectrophotometer.
- Solubility Calculation: From the determined concentration, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

Logical Relationships in Solubility

The solubility of **5-Chloro-2-phenoxyaniline** in a given solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **5-Chloro-2-phenoxyaniline**.

Quantitative Solubility Data (Template)

As quantitative data is not widely published, the following table serves as a template for researchers to populate with their experimental findings.

Organic Solvent	Solvent Class	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Methanol	Alcohol (Protic)	25		
Ethanol	Alcohol (Protic)	25		
Isopropanol	Alcohol (Protic)	25		
Acetone	Ketone (Aprotic)	25		
Ethyl Acetate	Ester (Aprotic)	25		
Dichloromethane	Halogenated (Aprotic)	25		
Toluene	Aromatic (Aprotic)	25		
n-Hexane	Aliphatic (Aprotic)	25		
Diethyl Ether	Ether (Aprotic)	25		

Conclusion

The solubility of **5-Chloro-2-phenoxyaniline** is a critical parameter for its application in synthetic chemistry and pharmaceutical development. Based on its chemical structure, it is expected to be soluble in a variety of organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. The provided experimental protocol offers a standardized approach to quantitatively determine its solubility, enabling researchers to generate reliable data for process optimization and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 5-chloro-2-phenoxyaniline | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 5. 5-Chloro-2-phenoxyaniline | CAS#:93-67-4 | Chemsoc [chemsoc.com]
- 6. CAS No.93-67-4,5-Chloro-2-phenoxyaniline Suppliers [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Solubility of 5-Chloro-2-phenoxyaniline in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041261#solubility-of-5-chloro-2-phenoxyaniline-in-different-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com